molecular formula C11H15NO2 B14859906 Ethyl (2,4-dimethylpyridin-3-YL)acetate

Ethyl (2,4-dimethylpyridin-3-YL)acetate

Cat. No.: B14859906
M. Wt: 193.24 g/mol
InChI Key: QXCPLJXEAXOVRX-UHFFFAOYSA-N
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Description

Ethyl (2,4-dimethylpyridin-3-yl)acetate is an ethyl ester derivative featuring a substituted pyridine ring with methyl groups at the 2- and 4-positions and an acetate moiety at the 3-position. Pyridine-based esters are widely utilized in medicinal chemistry due to their ability to modulate electronic and steric properties, influencing bioavailability and target binding . For instance, related compounds, such as (2,4-dimethylpyridin-3-yl) methanol, serve as precursors in the synthesis of cytochrome P450 inhibitors .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(2,4-dimethylpyridin-3-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-8(2)5-6-12-9(10)3/h5-6H,4,7H2,1-3H3

InChI Key

QXCPLJXEAXOVRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,4-dimethylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,4-dimethylpyridine-3-carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 2,4-dimethylpyridine-3-carboxylic acid and ethanol.

    Reduction: 2,4-dimethylpyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2,4-dimethylpyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl (2,4-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound* C11H15NO2 (hypothetical) 193.24 (calculated) Pyridine (2,4-dimethyl), ethyl ester Simple pyridine ester; potential for hydrogen bonding via pyridine nitrogen.
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate C12H14N2O3S 266.32 Isothiazolo-pyridine fused ring, 4,6-dimethyl Fused ring system enhances rigidity; sulfur atom increases lipophilicity.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C12H16N2O3S2 300.39 (calculated) Pyrimidine, thietanyloxy, thioether Thioether and thietane groups improve metabolic stability; pyrimidine offers π-stacking potential.
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate C11H11ClN4O2 278.69 (calculated) Chloropyridinyl, triazolyl Chlorine enhances electronegativity; triazole enables hydrogen bonding.

*Note: The target compound’s molecular formula and weight are inferred based on structural analogs.

Physicochemical Properties

  • Solubility : The pyridine-based target compound is likely polar due to the nitrogen atom, enhancing water solubility compared to sulfur-containing analogs (e.g., compound ).
  • Crystallography : Ethyl 2-(3,4-dimethyl-pyrrolo[3,4-b]pyridin-4-yl)acetate exhibits bond angles (e.g., S1—N1—C8—C7 = 37.7°) indicative of steric strain in fused-ring systems .

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